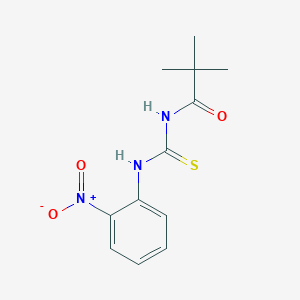
1-(2-Nitrophenyl)-3-pivaloylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)-3-pivaloylthiourea is an organic compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a nitrophenyl group, a pivaloyl group, and a thiourea moiety, which contribute to its unique chemical behavior.
Preparation Methods
The synthesis of 1-(2-Nitrophenyl)-3-pivaloylthiourea typically involves the reaction of 2-nitroaniline with pivaloyl chloride to form 2-nitrophenylpivalamide. This intermediate is then reacted with thiourea under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may also include additional purification steps such as recrystallization or chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
1-(2-Nitrophenyl)-3-pivaloylthiourea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2-Nitrophenyl)-3-pivaloylthiourea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the biological activity of thiourea derivatives.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)-3-pivaloylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The nitrophenyl group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar compounds to 1-(2-Nitrophenyl)-3-pivaloylthiourea include other thiourea derivatives such as 1-(2-Nitrophenyl)-3-benzoylthiourea and 1-(2-Nitrophenyl)-3-acetylthiourea. These compounds share the thiourea moiety but differ in the substituents attached to the nitrogen atoms.
Properties
Molecular Formula |
C12H15N3O3S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-[(2-nitrophenyl)carbamothioyl]propanamide |
InChI |
InChI=1S/C12H15N3O3S/c1-12(2,3)10(16)14-11(19)13-8-6-4-5-7-9(8)15(17)18/h4-7H,1-3H3,(H2,13,14,16,19) |
InChI Key |
VZYNWSUMPDNIOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



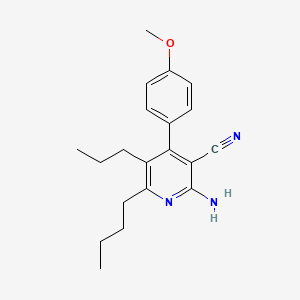
![8-[2-(Piperidin-1-yl)ethoxy]quinoline](/img/structure/B11702190.png)
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11702191.png)
![Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B11702198.png)
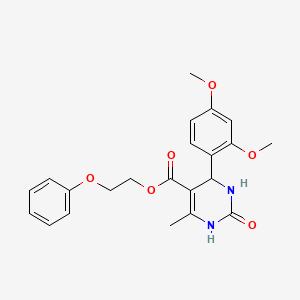
![(2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)prop-2-enenitrile](/img/structure/B11702210.png)
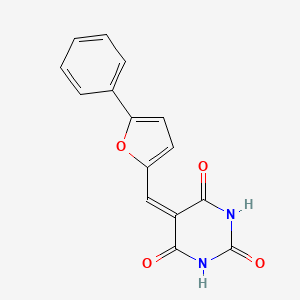


![N'-[(3E)-5-Methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-nitrobenzohydrazide](/img/structure/B11702239.png)
![2-(naphthalen-1-yl)-N-[(E)-(3-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11702252.png)
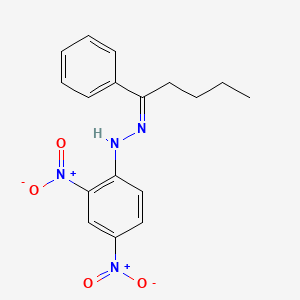
![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11702275.png)
